molecular formula C18H19N3O2 B5630922 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Número de catálogo B5630922
Peso molecular: 309.4 g/mol
Clave InChI: FTJYCGBLYICOGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile acts as a competitive antagonist of the AMPA and kainate receptors, binding to the receptor and preventing the binding of the endogenous ligand, glutamate. This results in the inhibition of the excitatory neurotransmission mediated by these receptors.
Biochemical and Physiological Effects:
2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and protect against excitotoxicity, a process in which excessive glutamate release leads to neuronal damage. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is its potency and selectivity as an antagonist of the AMPA and kainate receptors. This makes it a valuable tool for studying the function of these receptors in various physiological and pathological processes. However, one limitation of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is its relatively short duration of action, which may require repeated administration in some experiments.

Direcciones Futuras

There are several potential future directions for the use of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in scientific research. One area of interest is the role of AMPA and kainate receptors in the development and progression of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile may also have potential therapeutic applications in the treatment of these disorders, as well as other conditions such as epilepsy and stroke. Another potential future direction is the development of more selective and potent antagonists of these receptors, which may have improved efficacy and fewer side effects compared to 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile.

Métodos De Síntesis

The synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to yield the corresponding enamine. The enamine is then reacted with 2-aminobenzonitrile to form the quinoline ring system. Further modifications are made to the molecule to introduce the necessary functional groups required for its biological activity.

Aplicaciones Científicas De Investigación

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of both AMPA and kainate receptors, making it a valuable tool for studying the function of these receptors in the brain.

Propiedades

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-22-15-8-7-11(9-16(15)23-2)17-12-5-3-4-6-14(12)21-18(20)13(17)10-19/h7-9H,3-6H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJYCGBLYICOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2CCCC3)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.